1,1,1,4,4,4-Hexachlorobut-2-ene
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Overview
Description
1,1,1,4,4,4-Hexachlorobut-2-ene is an organochlorine compound with the molecular formula C4H2Cl6. This compound is characterized by the presence of six chlorine atoms attached to a butene backbone. It is a colorless liquid at room temperature and is known for its high reactivity due to the presence of multiple chlorine atoms.
Preparation Methods
The synthesis of 1,1,1,4,4,4-Hexachlorobut-2-ene typically involves the chlorination of butene derivatives. One common method includes the reaction of butadiene with chlorine gas under controlled conditions to introduce chlorine atoms at specific positions on the butene backbone. Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,1,1,4,4,4-Hexachlorobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex cyclic structures.
Common reagents used in these reactions include halogens, hydrogen, and catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,1,4,4,4-Hexachlorobut-2-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology and Medicine: Research is ongoing to explore its potential biological activities and its effects on living organisms.
Industry: It is used in the production of other chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,1,1,4,4,4-Hexachlorobut-2-ene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of new chemical bonds or the breaking of existing ones, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
1,1,1,4,4,4-Hexachlorobut-2-ene can be compared with other similar compounds such as:
1,4-Dichlorobut-2-ene: This compound has fewer chlorine atoms and different reactivity patterns.
1,1,1,4,4,4-Hexafluorobut-2-ene: This fluorinated analog has different chemical properties and applications.
Properties
CAS No. |
62897-29-4 |
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Molecular Formula |
C4H2Cl6 |
Molecular Weight |
262.8 g/mol |
IUPAC Name |
1,1,1,4,4,4-hexachlorobut-2-ene |
InChI |
InChI=1S/C4H2Cl6/c5-3(6,7)1-2-4(8,9)10/h1-2H |
InChI Key |
HTXRDUJXLGXURM-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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